molecular formula C19H20N2OS B2882727 1-benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1207020-45-8

1-benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2882727
CAS No.: 1207020-45-8
M. Wt: 324.44
InChI Key: CMKCTBZONVUPDU-UHFFFAOYSA-N
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Description

1-Benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic, polysubstituted imidazole derivative offered for research and further manufacturing use. The imidazole core is a privileged scaffold in medicinal chemistry and drug discovery, known for its presence in a wide range of biologically active molecules . This particular compound features a 1-benzyl group, a 2-(ethylthio) side chain, and a 5-(4-methoxyphenyl) substituent, making it a valuable intermediate for the synthesis of more complex chemical entities . Imidazole derivatives, including those with benzyl and methoxyphenyl substitutions, have demonstrated a broad spectrum of pharmacological activities in scientific research. These activities are highly dependent on the specific substitution pattern on the imidazole ring . Published research on analogous structures indicates potential interest in areas such as anti-inflammatory and analgesic agents, with some 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives showing significant activity in experimental models . Furthermore, the 2-(alkylthio) side chain can be a key functional group for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and develop novel compounds for various therapeutic targets . The compound serves as a key building block in heterocyclic chemistry, with applications in the development of potential anticancer, antimicrobial, and antihypertensive substances . This product is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

1-benzyl-2-ethylsulfanyl-5-(4-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-3-23-19-20-13-18(16-9-11-17(22-2)12-10-16)21(19)14-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKCTBZONVUPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Addition of the Ethylthio Group: The ethylthio group can be added through a thiolation reaction using ethylthiol and a suitable catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

    Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding phenol under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the ethylthio and methoxyphenyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 1, 2, and 5 significantly influence molecular properties. Key comparisons are summarized below:

Compound Name Position 1 Position 2 Position 5 Key Properties Reference
Target Compound Benzyl Ethylthio 4-Methoxyphenyl High lipophilicity (predicted logP ~3.5); moderate solubility in organic solvents
5-(4-Methoxyphenyl)-1-methyl-1H-imidazole (3aa) Methyl H 4-Methoxyphenyl Lower lipophilicity (logP ~2.1); improved aqueous solubility
1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol Benzyl Thiol (-SH) 4-Methylphenyl Higher acidity (pKa ~11.8); prone to oxidation or disulfide formation
5-(4-Methoxyphenyl)-1-methyl-2-styryl-1H-imidazole (3a) Methyl Styryl (C=CHPh) 4-Methoxyphenyl Extended conjugation; UV absorption at ~300 nm

Key Observations :

  • The benzyl group at position 1 increases steric hindrance and aromatic interactions compared to methyl .
  • Ethylthio (C2) provides intermediate lipophilicity between thiol (-SH) and bulkier groups like styryl .
  • 4-Methoxyphenyl (C5) enhances electron density at the imidazole ring compared to nitro or methyl analogs, influencing reactivity in cross-coupling reactions .

Spectroscopic and Crystallographic Trends

  • NMR Shifts : The 4-methoxyphenyl group in the target compound would likely deshield imidazole protons, similar to shifts observed in 3a (δ ~7.2–7.8 ppm for aromatic protons) .
  • Crystal Packing : Benzyl and aryl substituents often participate in π-π stacking or C-H···π interactions, as seen in ORTEP-derived structures (e.g., ).

Biological Activity

1-benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound integrates a benzyl group, an ethylthio moiety, and a methoxyphenyl substituent into an imidazole framework, contributing to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of this compound indicates a T-shaped conformation where the methoxyphenyl and benzyl rings are inclined to the imidazole ring system. This arrangement is crucial for its biological activity, influencing interactions with various biological targets.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, particularly lipoxygenase enzymes. Such inhibition can potentially mitigate conditions related to inflammation and pain.

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Similar compounds have demonstrated antifungal and antibacterial activities, suggesting that this compound may also exhibit these properties. The unique combination of substituents in this compound enhances its bioactivity compared to simpler analogs.

Anticancer Potential

The anticancer activity of imidazole derivatives has been documented extensively. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines. This includes effects on apoptosis induction and cell cycle arrest .

Synthesis and Evaluation

The synthesis of this compound typically involves several key steps that facilitate the formation of the imidazole ring along with the desired substituents. Various synthetic routes have been explored to optimize yields and purity.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (μM)Notes
This compoundLipoxygenase inhibitorTBDPotential anti-inflammatory agent
Ethyl 1-benzyl-2-(4-methoxyphenyl)benzimidazoleAnti-HIVTBDKnown for antiviral activity
5-Methyl-2-thiophen-3-yl-1H-imidazoleAntifungalTBDExhibits distinct antifungal properties
4-Amino-5-(4-methoxyphenyl)-1H-imidazoleEnhanced solubilityTBDIncreased bioavailability

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding affinity of this compound to target enzymes or receptors. These studies reveal specific interactions involving hydrogen bonds and hydrophobic contacts, which are crucial for its inhibitory effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursors like substituted benzylamines with thiourea derivatives under basic conditions. For example, analogous compounds (e.g., 1-(2-ethylphenyl)-2-mercaptoimidazoles) are synthesized via cyclization of glyoxal with 2-ethylphenyl isothiocyanate . Optimization requires adjusting solvents (DMF or ethanol), catalysts (K₂CO₃), and temperature (80–100°C). Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, methoxy at δ 3.8 ppm) .
  • FTIR : Identify thioether (C–S stretch at ~600–700 cm⁻¹) and imidazole ring vibrations .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry, as done for ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzimidazole derivatives (CCDC 1538327) .

Q. What preliminary biological assays are recommended to screen its activity?

  • Methodological Answer : Begin with:

  • Antimicrobial assays : Broth microdilution (MIC against Gram+/− bacteria, fungi) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Test against cyclooxygenase (COX) or proteases via fluorometric assays .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Target selection : Prioritize proteins like COX-2 or α-glucosidase based on structural analogs (e.g., docking of 4-(4-chlorophenyl)-imidazole derivatives into COX-2 active sites) .
  • Software : Use AutoDock Vina or Schrödinger Suite. Parameterize the compound’s charge and tautomeric states (imidazole ring) .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays .

Q. How do substituent variations (e.g., ethylthio vs. methylthio, methoxyphenyl vs. chlorophenyl) impact bioactivity?

  • Methodological Answer :

  • SAR studies : Synthesize derivatives (e.g., replace ethylthio with propylthio or methoxyphenyl with fluorophenyl) .
  • Comparative bioassays : Test against identical targets to isolate substituent effects. For example, 4-methoxyphenyl enhances COX-2 selectivity vs. 4-chlorophenyl in related imidazoles .
  • Statistical analysis : Use ANOVA to identify significant activity differences (p < 0.05) .

Q. How can contradictory data on cytotoxicity mechanisms (e.g., apoptosis vs. necrosis) be resolved?

  • Methodological Answer :

  • Mechanistic assays : Perform Annexin V/PI staining (flow cytometry) to distinguish apoptosis/necrosis .
  • Pathway analysis : Use Western blotting for caspase-3/9 (apoptosis markers) and HMGB1 release (necrosis) .
  • Dose-dependence : Establish concentration thresholds for mechanism shifts (e.g., apoptosis at <50 μM, necrosis at >100 μM) .

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